[(2R,3R)-3-phenyloxiran-2-yl]methanol
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Overview
Description
(2R,3R)-3-Phenylglycidol is a chiral epoxide compound with significant importance in organic synthesis and pharmaceutical applications. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3R)-3-Phenylglycidol can be synthesized through several methods, including Sharpless asymmetric dihydroxylation and Jacobson’s epoxidation . These methods involve the use of chiral catalysts to achieve high enantioselectivity. For example, Sharpless asymmetric dihydroxylation uses osmium tetroxide and a chiral ligand to convert alkenes into diols, which can then be transformed into epoxides.
Industrial Production Methods
Industrial production of (2R,3R)-3-Phenylglycidol often involves biocatalytic processes using microorganisms such as Aspergillus fumigatus . These methods are advantageous due to their high enantioselectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Phenylglycidol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the epoxide ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield phenylglycidic acid, while reduction with sodium borohydride can produce phenylglycidol alcohols.
Scientific Research Applications
(2R,3R)-3-Phenylglycidol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis
Mechanism of Action
The mechanism of action of (2R,3R)-3-Phenylglycidol involves its interaction with various molecular targets and pathways. Its epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its role in the synthesis of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Phenylglycidol: Another stereoisomer with different biological and chemical properties.
(2S,3S)-3-Phenylglycidol: A diastereomer with distinct reactivity and applications.
Phenylglycidic acid: An oxidized form with different functional groups and uses
Uniqueness
(2R,3R)-3-Phenylglycidol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical development.
Biological Activity
[(2R,3R)-3-phenyloxiran-2-yl]methanol, also known as (2R,3R)-3-phenylglycidol, is a chiral epoxide with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H10O2
- Molecular Weight : 150.17 g/mol
- Physical Properties :
- Density : 1.182 g/cm³
- Melting Point : 49-53°C
- Boiling Point : 277.5°C at 760 mmHg
The compound features a three-membered oxirane ring that is highly reactive due to the inherent strain in the ring structure. This reactivity is pivotal for its biological activity and potential applications in drug development.
The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic reactions due to the electrophilic nature of the oxirane ring. The mechanism can be summarized as follows:
- Nucleophilic Attack : The strained oxirane ring is susceptible to nucleophilic attack by various biomolecules, leading to the opening of the ring and formation of new chemical bonds.
- Covalent Bond Formation : This reaction can result in covalent modifications of proteins or nucleic acids, affecting their function and potentially leading to therapeutic effects or toxicity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in infectious disease management.
- Cytotoxic Effects : Initial investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Biological Activity | Effect Observed | Reference |
---|---|---|
Antimicrobial | Active against various pathogens | |
Cytotoxicity | Induces cell death in cancer cells | |
Enzyme Interaction | Modulates enzyme activity |
Case Studies and Research Findings
-
Antimicrobial Studies :
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect, particularly against Staphylococcus aureus and Escherichia coli. -
Cytotoxicity Assessment :
In vitro studies conducted on several cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways. -
Enzyme Interaction Studies :
Research has highlighted the compound's ability to interact with specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
Properties
CAS No. |
91465-28-0 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
[(2R,3S)-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m1/s1 |
InChI Key |
PVALSANGMFRTQM-BDAKNGLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)CO |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)CO |
Origin of Product |
United States |
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